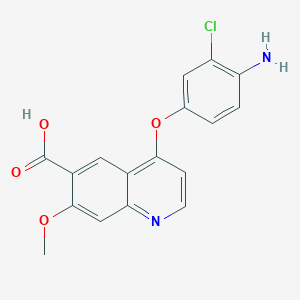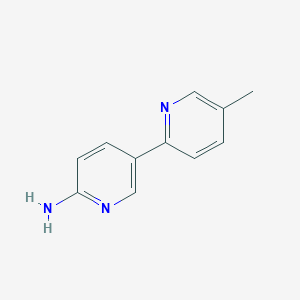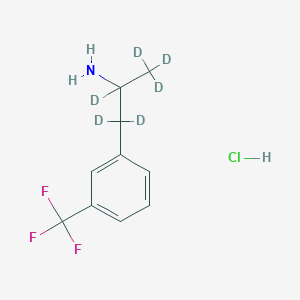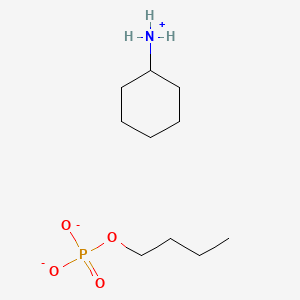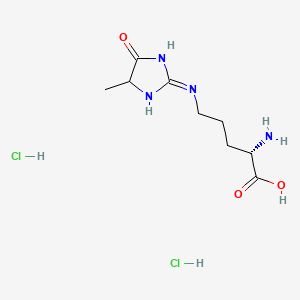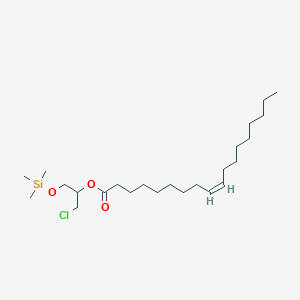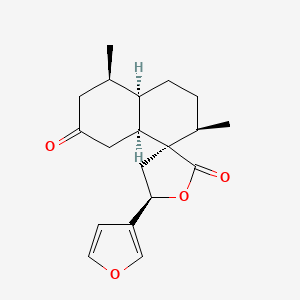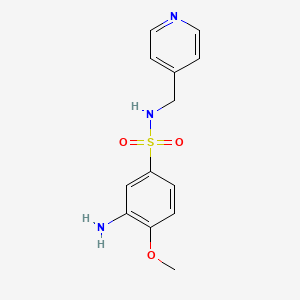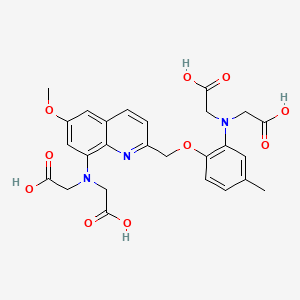
2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxymethyl, methoxy, and quinoline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, methoxy-substituted quinoline derivatives, and phenoxy methylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high yield and purity. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, substituted phenoxy compounds, and modified carboxymethyl derivatives. These products have distinct properties and applications in different scientific fields .
Applications De Recherche Scientifique
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Mécanisme D'action
The mechanism of action of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((2-((Carboxymethyl)amino)ethyl)azanediyl)diacetic acid: A related compound with similar functional groups but different structural arrangement.
N-Nitroso Ethylene Diamino Triacetic Acid: Another compound with carboxymethyl and amino groups, used in different applications.
Uniqueness
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and structural features makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C26H27N3O10 |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid |
InChI |
InChI=1S/C26H27N3O10/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clé InChI |
ZIJHOOAMVMQLQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
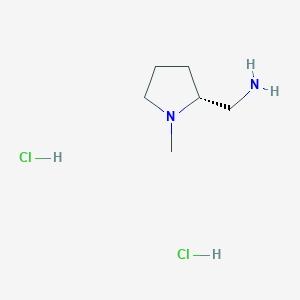
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
